molecular formula C15H13NO5 B3039042 5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid CAS No. 954565-42-5

5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid

Cat. No.: B3039042
CAS No.: 954565-42-5
M. Wt: 287.27 g/mol
InChI Key: RFBMUUOOBXISAL-UHFFFAOYSA-N
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Description

Chemical Characterization: 5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid (: 954565-42-5) is an organic compound with the molecular formula C 15 H 13 NO 5 and a molecular weight of 287.27 g/mol [ ]. This molecule features a tetrahydroisoindoledione (tetrahydrophthalimide) moiety linked to a 2-hydroxybenzoic acid (salicylic acid) scaffold, creating a multifunctional structure of interest in medicinal chemistry. Research Applications and Scientific Significance: This compound belongs to a class of 2,3-dihydro-1,3-dioxo-1H-isoindole derivatives that have been identified as potent small molecule inhibitors of heparanase , an endo-β-glucuronidase enzyme [ ]. Heparanase plays a crucial role in degrading heparan sulfate proteoglycans in the extracellular matrix and basement membranes, and its overexpression is associated with tumor metastasis, angiogenesis, and inflammation [ 50 values ranging from 200-500 nM) while exhibiting high selectivity (>100-fold) over human β-glucuronidase [ ]. Potential Research Uses: This chemical entity may serve as a valuable pharmacological tool for investigating heparanase-mediated processes in cancer biology, angiogenesis, and inflammatory disorders. The compound's structural features make it a candidate for developing novel therapeutic agents targeting tumor metastasis and neovascularization. Researchers are exploring these derivatives for their anti-angiogenic effects and potential application in oncology research [ ]. The core tetrahydroisoindoledione structure represents a privileged scaffold in drug discovery, with ongoing investigations into structure-activity relationships to optimize potency and selectivity [ ]. Usage Note: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in laboratory settings. Please refer to the material safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-12-6-5-8(7-11(12)15(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-2,5-7,9-10,17H,3-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBMUUOOBXISAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, in vitro and in vivo studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₄H₁₃N₃O₄
  • Molecular Weight : 273.27 g/mol

The structure features a dioxo isoindole moiety linked to a 2-hydroxybenzoic acid derivative, which is believed to contribute to its biological properties.

Synthesis of the Compound

Synthesis methods for this compound typically involve multi-step organic reactions that include cyclization and functional group modifications. The synthesis can be achieved through the following general steps:

  • Formation of the Isoindole Core : Utilizing appropriate precursors such as phthalic anhydride.
  • Introduction of Hydroxy Groups : Via hydroxylation reactions.
  • Dioxo Group Formation : Achieved through oxidation processes.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from this scaffold have shown significant activity against human cancer cells, including breast and lung cancer lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
CompoundCancer Cell LineIC50 (μM)
AMCF-710
BA54915
CHeLa12

Antimicrobial Activity

Studies have also evaluated the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

Anti-inflammatory Properties

The compound has been investigated for anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). In silico docking studies suggest a strong binding affinity towards COX-2 receptors, indicating potential as an analgesic agent.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry highlighted that derivatives of the compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin. The study emphasized the importance of structural modifications in enhancing potency.
  • Research on Antimicrobial Efficacy :
    • An investigation into the antimicrobial properties revealed that certain derivatives showed synergistic effects when combined with other antibiotics, enhancing their overall efficacy against resistant strains.
  • In Vivo Studies :
    • Animal models have been used to assess the anti-inflammatory effects, with results showing reduced edema in paw inflammation models when treated with the compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Hydroxyl Substitution : The presence of hydroxyl groups significantly enhances anticancer activity.
  • Dioxo Group Positioning : Variations in the positioning of dioxo groups influence both cytotoxicity and selectivity towards cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)phenylsulfonamido)benzoic Acid (7b)

  • Structure : Features a sulfonamide linker between the isoindole-dione and benzoic acid groups.
  • Properties :
    • Molecular Formula : C₁₇H₁₅N₂O₆S
    • Melting Point : 250–252°C
    • Biological Activity : Exhibits antiviral activity against Coxsackievirus B3 (CVB3) with an EC₅₀ of 12.3 μM, attributed to the sulfonamide group enhancing target binding .
  • Key Differences : The sulfonamide linker in 7b improves solubility and bioavailability compared to the direct fusion in the target compound.

5-(Bis(3-Methylbut-2-en-1-yl)Amino)-2-Hydroxybenzoic Acid (3)

  • Structure: A salicylic acid derivative with a bis-allylamino substituent at the 5-position.
  • Properties :
    • Biological Activity : Enhances heat stress resistance in C. elegans by upregulating HSP-16.2 expression but lacks direct anti-inflammatory or antiviral effects .
  • Key Differences : The absence of the isoindole-dione ring reduces conformational rigidity, limiting its application in enzyme inhibition compared to the target compound.

3-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)-4-Methylbenzoic Acid

  • Structure : A fully aromatic isoindole-1,3-dione fused to a methyl-substituted benzoic acid.
  • Properties: Molecular Formula: C₁₆H₁₁NO₄ Applications: Used as an intermediate in polymer chemistry due to its planar structure .
  • Key Differences : The fully aromatic isoindole ring increases hydrophobicity, reducing aqueous solubility compared to the partially hydrogenated target compound.

Comparative Data Table

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Biological Activity/Application Reference
Target Compound C₁₅H₁₃NO₅ Not Reported Isoindole-dione, salicylic acid Potential anti-inflammatory/antiviral
7b (CVB3 Inhibitor) C₁₇H₁₅N₂O₆S 250–252 Sulfonamide linker Antiviral (EC₅₀: 12.3 μM)
Compound 3 (Aspirin Analogue) C₁₆H₂₁NO₃ Not Reported Bis-allylamino group Heat stress resistance in C. elegans
3-(1,3-Dioxo-isoindol-2-yl)-4-methylbenzoic acid C₁₆H₁₁NO₄ Not Reported Aromatic isoindole-dione Polymer chemistry intermediate

Structural-Activity Relationship (SAR) Insights

  • Isoindole-Dione Ring : The partially hydrogenated isoindole-dione in the target compound balances rigidity and solubility, enhancing bioavailability compared to fully aromatic analogues .
  • Substituent Position : A 2-hydroxybenzoic acid moiety at the 5-position (as in the target compound) optimizes steric interactions with enzymatic targets compared to 4-substituted analogues .
  • Linker Groups: Sulfonamide or alkylamino linkers (e.g., in 7b and compound 3) modulate electronic properties and binding affinity, with sulfonamides favoring antiviral activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid?

  • Methodological Answer : A common approach involves coupling phthalimide derivatives with substituted benzoic acids. For instance, analogous compounds (e.g., 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride) are synthesized via condensation reactions using acid chlorides and phthalimide precursors under reflux conditions with catalysts like triethylamine . Similar protocols can be adapted by substituting the benzoic acid moiety with 2-hydroxybenzoic acid derivatives. Reaction optimization may require adjusting solvent systems (e.g., chloroform or acetic acid) and monitoring pH to stabilize intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for benzoic acid protons) and phthalimide carbonyl signals (δ ~170 ppm in 13C^{13}\text{C} NMR) .
  • FTIR : Confirm hydroxyl (broad ~3200 cm1^{-1}), carboxylic acid (C=O stretch ~1700 cm1^{-1}), and phthalimide carbonyl bands .
  • HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]+^+ or [M–H]^-) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Design a comparative study using standardized protocols:

  • Dose-response curves : Test across multiple concentrations (e.g., 1–100 µM) in triplicate.
  • Control for solvent effects : Use DMSO at ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Reference compounds : Include structurally similar molecules (e.g., salicylic acid derivatives) to benchmark activity .
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for batch variability, as demonstrated in split-plot experimental designs .

Q. What strategies are effective for studying the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Abiotic degradation : Conduct hydrolysis studies under varied pH (3–10) and UV exposure to identify degradation products (LC-MS/MS).
  • Biotic transformation : Use soil/water microcosms with LC-HRMS to track metabolite formation.
  • Bioaccumulation : Measure logP values (e.g., shake-flask method) to predict partitioning in biotic/abiotic matrices.

Q. How can computational modeling predict interactions between this compound and enzyme targets?

  • Methodological Answer :

  • Docking simulations : Use software like MOE to model binding to salicylate-dependent enzymes (e.g., cyclooxygenase).
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phthalimide) with inhibitory potency using regression models .

Q. What experimental designs mitigate instability issues during storage?

  • Methodological Answer : Stability studies should include:

  • Temperature/humidity stress : Store samples at 4°C, 25°C/60% RH, and 40°C/75% RH for 1–6 months, monitoring degradation via HPLC .
  • Light sensitivity : Use amber vials and assess photodegradation under ICH Q1B guidelines .
  • Lyophilization : For long-term storage, lyophilize in phosphate buffer (pH 7.4) and confirm rehydration stability .

Data Analysis & Technical Challenges

Q. How to address variability in spectroscopic data across research groups?

  • Methodological Answer : Standardize protocols:

  • NMR : Calibrate using tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm).
  • Inter-laboratory validation : Share raw data files (e.g., JCAMP-DX format) for cross-platform reproducibility checks .

Q. What advanced techniques characterize the compound’s polymorphic forms?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns with simulated data (e.g., Mercury software).
  • DSC/TGA : Identify melting points and thermal decomposition profiles.
  • Raman mapping : Resolve spatial distribution of polymorphs in crystalline matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-2-hydroxybenzoic acid

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